4-(Dimethylamino)stilbene
Description
Context within Donor-Acceptor Stilbene (B7821643) Chromophores
4-(Dimethylamino)stilbene (B74358) is a canonical example of a "push-pull" or donor-acceptor (D-A) chromophore. In this molecular architecture, the dimethylamino group (-N(CH₃)₂) acts as a potent electron donor (the "push"), while the other end of the conjugated π-system is typically substituted with an electron-acceptor group (the "pull"). Common acceptor groups include cyano (-CN) or nitro (-NO₂) moieties, leading to well-studied analogues like 4-(dimethylamino)-4'-cyanostilbene (DCS) and 4-(dimethylamino)-4'-nitrostilbene (DANS). nih.govontosight.aieie.gr
The defining feature of these D-A stilbenes is the facilitation of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net When the molecule absorbs a photon, an electron is promoted from a molecular orbital largely localized on the donor end to one centered on the acceptor end. eie.gr This creates an excited state with a significantly larger dipole moment than the ground state. This charge transfer phenomenon is at the heart of their unique photophysical behaviors, including strong solvatochromism, where the absorption and emission spectra shift in response to the polarity of the surrounding solvent. nih.govacs.orgresearchgate.net The efficiency of this ICT process and the subsequent relaxation pathways are dictated by the strength of the donor and acceptor groups, the nature of the conjugated bridge, and the molecular environment. researchgate.net
Significance as a Benchmark System for Photophysical Studies
Derivatives of this compound, particularly DANS and DCS, are frequently employed as benchmark systems for investigating fundamental photophysical processes. researchgate.netresearchgate.net Their relatively rigid structure combined with their pronounced and well-characterized response to environmental factors makes them ideal models for exploring complex excited-state dynamics.
Key reasons for their significance as benchmark systems include:
Strong Solvatochromism: The significant change in dipole moment upon excitation leads to large, easily measurable shifts in fluorescence spectra with solvent polarity. This makes them excellent probes for studying solvent relaxation dynamics—the process by which solvent molecules reorient around the newly formed, highly polar excited state. nih.govacs.org For instance, DCS has been shown to be a useful probe for solvation dynamics, with its spectral response correlating well with other established probes like coumarin (B35378) 153. nih.govacs.orgresearchgate.net
Competing Relaxation Pathways: Following excitation, these molecules can relax through several competing channels, including fluorescence, trans-cis isomerization around the central double bond, and non-radiative decay via twisting around single bonds to form Twisted Intramolecular Charge Transfer (TICT) states. nih.govresearchgate.netaip.org The branching ratio between these pathways is highly sensitive to solvent polarity and viscosity, providing a rich landscape for studying the factors that govern excited-state reactions. researchgate.netresearchgate.net
Model for Nonlinear Optics (NLO): The large change in electronic distribution between the ground and excited states results in significant second-order NLO properties. researchgate.net DANS, in particular, was historically considered a prototype for electro-optic chromophores and has been extensively studied for applications such as second-harmonic generation. nih.govresearchgate.net
Historical Development of Research on this compound and Related Analogues
Research into this compound and its analogues is built upon the foundational studies of stilbene itself, a prototypical molecule for understanding photoisomerization. nih.gov The introduction of donor and acceptor substituents in the 1980s and 1990s opened a new chapter, with researchers focusing on how these groups modulate the photochemical and photophysical properties. nih.govresearchgate.net
A pivotal concept in the field was the theory of Twisted Intramolecular Charge Transfer (TICT), proposed to explain the dual fluorescence observed in the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN). aip.orghu-berlin.de This model posits that in polar solvents, the excited molecule can twist around the donor-phenyl single bond, leading to a highly polar, charge-separated TICT state that emits at a different wavelength from the initial locally excited (LE) state. This concept was quickly applied to D-A stilbenes to explain their complex fluorescence behavior, particularly the decrease in fluorescence quantum yield in highly polar solvents, which was attributed to the formation of non-emissive or weakly emissive TICT states that provide an efficient non-radiative decay channel. researchgate.netresearchgate.net
Early investigations also highlighted the potential of these materials in nonlinear optics. researchgate.net The large hyperpolarizability of molecules like DANS made them attractive candidates for electro-optic modulators and other photonic devices. nih.gov This spurred significant research into both their fundamental NLO properties and their incorporation into polymer matrices for device fabrication. eie.grresearchgate.net Over the years, advancements in ultrafast laser spectroscopy have allowed for increasingly detailed real-time observation of the excited-state dynamics of these molecules, revealing the intricate interplay of solvation, isomerization, and internal conversion on picosecond and femtosecond timescales. researchgate.netaip.org
Overview of Key Research Areas in this compound Studies
Contemporary research on this compound and its derivatives is multifaceted, spanning fundamental chemistry, physics, and materials science. Key areas of active investigation include:
Excited-State Dynamics and Photophysics: This remains a central research theme. Scientists use steady-state and time-resolved spectroscopic techniques to unravel the complex relaxation pathways following photoexcitation. researchgate.netacs.org Topics of interest include the competition between isomerization and fluorescence, the role of conical intersections, intersystem crossing to triplet states, and the precise nature of the charge-transfer states involved (planar vs. twisted). nih.govaip.org
Nonlinear Optics and Photonics: The large second-order nonlinearities of D-A stilbenes continue to attract interest for applications in photonics and optoelectronics. nih.gov Research includes the design and synthesis of new derivatives with enhanced NLO properties and improved photostability for use in materials like organic light-emitting diodes (OLEDs) and electro-optic modulators. eie.grresearchgate.net
Synthesis of Novel Analogues: Chemists are continuously developing new methods for synthesizing highly functionalized stilbenes. rsc.orgrsc.orgnih.gov This includes creating molecules with different donor, acceptor, and bridging units to fine-tune their electronic and photophysical properties for specific applications, such as biological probes or advanced materials. researchgate.netmdpi.com
Surface and Interface Science: Recent studies have begun to explore the behavior of these molecules at interfaces and on surfaces, such as silica (B1680970) glass. univie.ac.at This research is crucial for understanding how their properties are altered in confined environments, which is relevant for applications in sensing, chromatography, and surface-bound molecular devices.
Data Tables
Table 1: Key Analogues of this compound and their Functional Groups
| Compound Name | Abbreviation | Electron Donor Group | Electron Acceptor Group |
|---|---|---|---|
| 4-(Dimethylamino)-4'-nitrostilbene | DANS | -N(CH₃)₂ | -NO₂ |
| 4-(Dimethylamino)-4'-cyanostilbene | DCS | -N(CH₃)₂ | -CN |
Table 2: Photophysical Properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS)
| Property | Value | Source |
|---|---|---|
| Absorption Transition Moment (Mabs) | 6.7 ± 0.4 D | nih.gov, acs.org |
| Emission Transition Moment (Mem) | 7.6 ± 0.8 D | nih.gov, acs.org |
| Excited-State Character | Highly polar, single emissive state | nih.gov, acs.org |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHHPDRXLIMPM-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020720 | |
| Record name | (E)-4-Dimethylaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-95-9, 1145-73-9 | |
| Record name | trans-4-Dimethylaminostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Dimethylaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylaminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4-Dimethylaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Design for Research Purposes
Functionalization Strategies for Electron Donor and Acceptor Modification
Modifications of the Dimethylamino Moiety
The dimethylamino group is a critical component of 4-(Dimethylamino)stilbene (B74358), acting as a potent electron-donating group that significantly influences the molecule's electronic and photophysical properties. Researchers have explored various modifications of this moiety to fine-tune these characteristics.
One common alteration involves the exchange of the dimethylamino group for other N-alkyl or N-aryl substituents. For instance, the replacement of the N,N-diethylamino moiety with an N-pyrrolidinyl group has been investigated to assess the impact of cyclic amine structures on the compound's biological activity. rsc.org Additionally, derivatives incorporating flexible 3-(dimethylamino)alkyl groups or shorter 2-(dimethylamino)ethane chains have been synthesized to probe the spatial requirements of binding pockets in biological targets. nih.gov
Another avenue of modification is the demethylation of the dimethylamino group. The synthesis of 4-N-monomethylamino derivatives has been reported, which alters the steric hindrance and hydrogen bonding capabilities of the nitrogen atom, thereby influencing its interaction with target molecules. mdpi.com The position of the dimethylamino group on the phenyl ring has also been varied to create isomers with different electronic and steric profiles. rsc.org
These modifications are often achieved through standard synthetic transformations. For example, analogues with different alkylamino groups can be prepared by nucleophilic aromatic substitution on a suitable fluoronitrobenzene precursor, followed by reduction of the nitro group and subsequent elaboration of the stilbene (B7821643) core. tandfonline.com
The following table summarizes some of the reported modifications to the dimethylamino moiety of this compound derivatives:
| Modification Type | Example Substituent | Rationale/Application | Reference |
| N-Alkyl Exchange | N,N-Diethylamino | Study of steric and electronic effects on biological activity. | rsc.org |
| Cyclic Amine | N-Pyrrolidinyl | Investigate the impact of restricted amine conformation. | rsc.org |
| Alkyl Chain Extension | 3-(Dimethylamino)alkyl | Probe spatial requirements of biological targets. | nih.gov |
| Alkyl Chain Shortening | 2-(Dimethylamino)ethane | Optimize fit within constrained binding pockets. | nih.gov |
| Demethylation | N-Monomethylamino | Alter steric hindrance and hydrogen bonding potential. | mdpi.com |
| Positional Isomerism | 2'- or 3'-Dimethylamino | Evaluate the influence of substituent position on activity. | rsc.org |
Design and Synthesis of Bridged and Sterically Constrained Analogues
To investigate the influence of molecular conformation on the properties of this compound, researchers have designed and synthesized bridged and sterically constrained analogues. These molecules restrict the rotational freedom around the single and double bonds of the stilbene backbone, providing valuable insights into the structural requirements for biological activity and photophysical behavior.
One notable example is the synthesis of a constrained model of trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), a related compound. In this analogue, the rotation around the phenyl-nitro C-N bond and the central C=C bond is limited. researchgate.net The synthesis of such constrained molecules often involves multi-step sequences. For instance, ring-constrained analogues have been prepared through Suzuki coupling reactions to form the stilbene core, followed by the introduction of cyclic structures. nih.gov
Another strategy involves the synthesis of saturated analogues to eliminate the rigidity of the double bond. For example, a Horner-Wadsworth-Emmons reaction can be employed to form the stilbene-like core, which is then subjected to hydrogenation to produce the saturated derivative. nih.gov
The design of these constrained analogues is guided by the desire to lock the molecule into a specific conformation, thereby reducing the number of accessible conformational states. This allows for a more precise study of structure-activity relationships. For example, the synthesis of ring-constrained analogues has been used to probe the optimal geometry for interaction with specific biological targets. nih.gov
Key examples of synthetic strategies for constrained this compound analogues are presented in the table below:
| Constraint Type | Synthetic Strategy | Purpose | Reference |
| Ring-Constrained | Suzuki coupling to form a stilbene precursor, followed by cyclization. | To limit conformational flexibility and study specific rotamers. | nih.gov |
| Saturated Analogue | Horner-Wadsworth-Emmons reaction followed by hydrogenation. | To remove the rigidity of the ethene bridge and study the effect of a flexible linker. | nih.gov |
| Torsion-Limited Model | Multi-step synthesis to create a bridged structure. | To investigate the structural nature of radiative and nonradiative excited states. | researchgate.net |
Photophysical Processes and Excited State Dynamics of 4 Dimethylamino Stilbene Systems
Electronic Structure and Intramolecular Charge Transfer (ICT) States
Upon absorption of light, 4-(dimethylamino)stilbene (B74358) is promoted to an excited electronic state. The subsequent photophysical and photochemical events are governed by the nature of this excited state and its interaction with the surrounding environment. A key feature of these molecules is the significant redistribution of electron density upon excitation, leading to the formation of states with a high degree of charge transfer character.
Immediately following photoexcitation, the molecule typically arrives in a Franck-Condon state, which has a geometry similar to the ground state. This initial excited state is often described as a locally excited (LE) state. In the LE state, the electronic excitation is largely confined to a specific part of the molecule, for instance, the stilbene (B7821643) backbone. While there is some change in the electronic distribution compared to the ground state, the charge separation is not yet fully developed. For push-pull stilbenes, the LE state is often a precursor to more polarized states. In some theoretical models, the planar ICT state is also referred to as the LE state. nih.gov
From the initially formed LE state, a rapid intramolecular charge transfer process can occur, leading to the formation of a charge transfer (CT) state. In this state, there is a significant displacement of electron density from the electron-donating dimethylamino group across the π-conjugated bridge to the electron-accepting part of the molecule. This results in a highly polarized species with a large dipole moment. researchgate.net The formation of the CT state is a crucial step that dictates the subsequent fluorescence and isomerization pathways. In many donor-acceptor stilbenes, this CT state is the primary fluorescent species. rroij.com
The efficiency and dynamics of the transition from the LE to the CT state are influenced by the electronic coupling between the donor and acceptor groups, as well as by the surrounding solvent. In polar solvents, the highly dipolar CT state is stabilized, which can facilitate its formation. Ultrafast spectroscopic studies on derivatives like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) have shown that this charge transfer can occur on the femtosecond to picosecond timescale. researchgate.net
Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, with a change in the solvent polarity. Push-pull stilbenes like this compound derivatives exhibit pronounced solvatochromism, which is a direct consequence of the large difference in dipole moments between the ground state and the excited CT state.
The absorption spectra of these compounds typically show a red-shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state, and a polar solvent will stabilize the excited state more than the ground state, thus lowering the energy gap for the transition. The fluorescence emission spectra show an even more dramatic red-shift with increasing solvent polarity. nih.gov This large Stokes shift (the difference between the absorption and emission maxima) is indicative of a significant increase in the dipole moment upon excitation and subsequent relaxation to the emissive CT state. researchgate.net
The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which allows for the estimation of the change in dipole moment upon excitation (Δµ). For example, studies on 4-(dimethylamino)-4'-cyanostilbene (DCS) have shown a substantial increase in dipole moment from the ground state to the excited state. researchgate.net
Table 1: Solvatochromic Data for 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | 417 | 470 | 2700 | 0.33 |
| Benzene | 432 | - | - | 0.53 - 0.7 |
| Methylene Chloride | - | - | - | 0.008 |
| Methanol (B129727) | 426 | 690 | - | - |
| Acetonitrile (B52724) | 430 | 830 | - | < 0.002 |
| Dimethylformamide | - | - | - | 0.002 |
Data compiled from multiple sources. omlc.orgaip.org
Table 2: Ground and Excited State Dipole Moments for 4-(Dimethylamino)-4'-cyanostilbene (DCS)
| State | Dipole Moment (Debye) |
|---|---|
| Ground State (S₀) | 7 |
| Franck-Condon Excited State | 13 |
| Relaxed Fluorescing CT State | 21 |
Data from reference researchgate.net.
Conformational Dynamics and Twisted Intramolecular Charge Transfer (TICT)
The photophysical behavior of this compound systems is further complicated by the molecule's conformational flexibility. Following the initial charge transfer in the planar conformation, the molecule can undergo torsional motions around various single and double bonds, leading to different excited state species and relaxation pathways.
Several torsional coordinates are critical in the excited state dynamics of push-pull stilbenes:
Twisting of the central C=C bond: This is the primary motion responsible for the trans-cis isomerization of stilbenes. In the excited state, the double bond has more single-bond character, lowering the barrier to rotation. nih.gov
Twisting of the phenyl-amino C-N bond: Rotation around the single bond connecting the dimethylamino group to the phenyl ring can lead to a decoupling of the donor's p-orbitals from the π-system of the stilbene backbone.
Twisting of the phenyl-acceptor C-C bond: Similarly, rotation around the single bond connecting the other phenyl ring to an acceptor group (if present) can occur.
Twisting of the acceptor group itself: For certain acceptor groups like the nitro group (-NO₂), rotation around the C-N bond connecting it to the phenyl ring can be a significant deactivation pathway. ntu.edu.tw
The dominant torsional motion depends on the specific substitution pattern of the stilbene and the properties of the solvent. For instance, in 4-(dimethylamino)-4'-nitrostilbene (DANS), theoretical and experimental studies have suggested that in polar solvents, the dominant relaxation process involves the rotation of the nitrophenyl group. researchgate.netntu.edu.tw
The concept of Twisted Intramolecular Charge Transfer (TICT) is central to explaining the photophysics of many flexible donor-acceptor molecules. The TICT model proposes that from the initially formed planar ICT state (sometimes denoted as PICT), the molecule can relax further by twisting around a single bond (often the donor-phenyl or acceptor-phenyl bond). This twisting leads to a new excited state, the TICT state, where the donor and acceptor moieties are electronically decoupled due to their perpendicular arrangement.
The TICT state is characterized by almost complete charge separation and a very large dipole moment, but a very small transition dipole moment for emission back to the ground state. Consequently, the formation of a TICT state often leads to fluorescence quenching and provides a non-radiative decay channel. nih.gov The competition between radiative decay from the PICT state and non-radiative decay via the TICT state is highly sensitive to solvent polarity.
In non-polar solvents, the PICT state is typically the main emissive state, and the barrier to forming the less stable TICT state is high. In highly polar solvents, the TICT state is significantly stabilized due to its large dipole moment, which can lower the activation barrier for its formation from the PICT state. This leads to a decrease in the fluorescence quantum yield in very polar solvents, as observed for DANS. nih.govbohrium.com The interplay between these states is complex; for some systems, the TICT state can be emissive, leading to a dual fluorescence phenomenon where both the PICT and TICT states contribute to the emission spectrum. However, for many push-pull stilbenes, the TICT state is predominantly a non-radiative trap. researchgate.net
Solvent Polarity and Viscosity Effects on TICT Formation
The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a critical de-excitation pathway for many donor-acceptor molecules, including derivatives of this compound. In the excited state, intramolecular rotation around the single bond connecting the donor group and the aromatic ring can lead to a geometrically twisted, highly polar state. The stability and formation dynamics of this TICT state are profoundly influenced by the polarity and viscosity of the surrounding solvent medium.
For push-pull stilbene derivatives like 4-(dimethylamino)-4'-cyanostilbene (DCS), the fluorescence quantum yield is observed to decrease as the polarity of the solvent decreases. researchgate.net This trend is attributed to the highly polar nature of the trans-emitting state, which makes the competing photoisomerization to the non-emissive cis state heavily dependent on solvent polarity. researchgate.net In polar solvents, the formation of a non-radiative TICT state can become a dominant deactivation channel, leading to the quenching of both fluorescence and trans-cis isomerization. nih.gov
The photophysical behavior of these molecules can be rationalized through a kinetic scheme where the TICT state acts as an intermediate trap. For instance, in weakly polar solvents, non-radiative losses in molecules like p-DCS are primarily due to the transition from the initial excited state (E) to a double-bond twisted species (P), which has a low-polarity nature. bohrium.com The formation of the TICT state can compete with this process.
The viscosity of the solvent also plays a crucial role. Fluorescent molecular rotors, a class of compounds that includes TICT-forming molecules, have photophysical characteristics that are dependent on their environment. nih.gov While solvent polarity generally causes a bathochromic (red) shift in the emission peak of these compounds, the peak intensity is strongly influenced by solvent viscosity in molecules like 4,4-dimethylaminobenzonitrile (DMABN), a related TICT compound. nih.gov This dependence on viscosity arises because the large-amplitude twisting motion required to form the TICT state is hindered in more viscous media.
In the case of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a "push-pull" chromophore, the interplay of solvent effects is particularly evident. nih.govmdpi.com In polar solvents, a non-radiative state, proposed to be a TICT state, becomes more stable due to enhanced interactions with the solvent molecules. nih.gov This stabilization effectively quenches both fluorescence and photoisomerization. nih.gov The Stokes shift of DANS increases with solvent polarity, while the photoisomerization quantum yield (Φiso) decreases. mdpi.com
The following table summarizes the effect of solvent polarity on the fluorescence quantum yield of a push-pull stilbene derivative:
| Solvent | Polarity | Fluorescence Quantum Yield (Φf) |
| Toluene (TN) | Low | 0.10 |
| Dimethylformamide (DMF) | High | 0.30 |
Data for a push-pull stilbene derivative, illustrating the general trend. researchgate.net
Photoisomerization Mechanisms
Photoisomerization, the light-induced conversion between cis and trans isomers, is a hallmark of stilbene and its derivatives. This process is fundamental to applications such as molecular switches and photoswitches. The mechanism of photoisomerization in this compound systems involves complex dynamics on the excited-state potential energy surface.
The trans ⇌ cis photoisomerization of stilbene derivatives is a key photophysical process. For stilbene itself, the mechanism involves torsion about the central C=C double bond in the excited state. rroij.com The introduction of donor and acceptor groups, as in this compound systems, can significantly alter the potential energy surfaces and open up new reaction pathways.
For substituted donor-acceptor stilbenes, several mechanisms have been proposed. rroij.com The torsional angle about the C=C double bond remains a critical reaction coordinate, and its dynamics are highly dependent on solvent polarity and the nature of the substituents. rroij.com In the presence of weak donor and acceptor groups, the singlet excited state (S1) is less polar than the phantom excited state (¹P), and thus the rate of photoisomerization (S1→¹P) increases in polar solvents. rroij.com
For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a typical "push-pull" chromophore, both singlet and triplet pathways for photoisomerization have been identified. nih.govmdpi.comnih.gov Upon excitation to the S1 state, both trans- and cis-stilbene (B147466) typically evolve along the C=C torsion coordinate. nih.govmdpi.com However, for substituted stilbenes like DANS, a triplet route mediated by intersystem crossing (ISC) can become significant. nih.govmdpi.com
Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces and play a crucial role as photochemical funnels, enabling ultra-fast non-radiative transitions from an upper to a lower electronic state. In the context of photoisomerization, CIs provide the mechanism for the molecule to return to the ground state after undergoing geometric changes in the excited state.
For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), computational studies have revealed a network of CIs that govern the photorelaxation pathways. mdpi.comnih.govresearchgate.net Five S1/S0 and three T2/T1 CIs, along with several intersystem crossings (ISCs), have been identified. mdpi.comnih.gov These competing non-adiabatic decay pathways have different roles in the trans-to-cis and cis-to-trans isomerization processes. mdpi.comnih.gov
The geometries of these CIs are critical in determining the outcome of the photoreaction. For instance, four of the S1/S0 CIs in DANS are distributed along the S1 trans ↔ cis isomerization pathway at different C=C torsional angles. mdpi.com The accessibility of these CIs from the Franck-Condon region determines the efficiency and pathway of the isomerization.
In photoexcited this compound systems, there is a direct competition between radiative decay (fluorescence) and non-radiative decay pathways, including photoisomerization and internal conversion. The quantum yields of fluorescence (Φf) and photoisomerization (Φiso) are thus intimately linked.
For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the photoisomerization quantum yield decreases as the solvent polarity increases. mdpi.com This is accompanied by a decrease in the fluorescence quantum yield in highly polar solvents, where a non-radiative TICT state is thought to become dominant. nih.govbohrium.com However, for some nitro-substituted stilbenes, the fluorescence quantum yield shows a maximum at intermediate solvent polarities. bohrium.com This is explained by the presence of a non-radiative channel linked to the nitro group that becomes important in high-polarity solvents. bohrium.com
The following table shows the solvent-dependent quantum yields for fluorescence (Φf) and trans → cis photoisomerization (Φtc) for trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), highlighting the competition between these pathways.
| Solvent | Φf | Φtc |
| Hexane | - | 0.28-0.38 |
| Tetrahydrofuran (THF) | - | ≤ 0.01 |
Data for trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS). ntu.edu.tw
For 4-(dimethylamino)-4'-cyanostilbene (DCS), intramolecular charge transfer (ICT) emission and isomerization are also competing de-excitation paths. researchgate.net The relative efficiency of these two channels depends on the specific donor and acceptor groups. researchgate.net
Radiative Deactivation Pathways and Fluorescence Properties
The primary radiative deactivation pathway for this compound and its analogs is fluorescence, the emission of a photon from the excited singlet state (S₁) to return to the ground state (S₀). The efficiency and characteristics of this fluorescence are described by its quantum yield, lifetime, and Stokes shift, all of which are highly dependent on the molecular environment.
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These two parameters are intrinsically linked and are sensitive indicators of the competition between radiative and non-radiative decay pathways.
The fluorescence properties of this compound derivatives are strongly influenced by solvent polarity. acs.org For instance, in the case of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the fluorescence quantum yield initially increases when moving from non-polar to slightly polar solvents, and then dramatically decreases in highly polar solvents. nih.gov This behavior is attributed to the complex interplay of different relaxation pathways. nih.gov
Research on various 4-aminostilbene (B1224771) derivatives has shown that structural modifications, such as N-phenyl substitution, can lead to significantly higher fluorescence quantum yields compared to 4-(N,N-dimethylaminostilbene). acs.orgnih.gov This is due to a more planar ground-state geometry and a larger charge-transfer character in the excited state, which reduces the rate of non-radiative decay pathways like photoisomerization. acs.orgnih.gov
The following table provides a summary of reported fluorescence quantum yields and lifetimes for this compound and a related derivative in different solvents.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Cyclohexane | 0.33 | 80 ps and 950 ps |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Toluene | - | - |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Dichloromethane | - | - |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Acetonitrile | < 0.002 | - |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Methanol | - | - |
Data compiled from multiple research findings. researchgate.netresearchgate.net
It is important to note that in non-polar solvents, the deactivation of the excited state of DANS involves slower steps, as indicated by the two lifetime components in cyclohexane. researchgate.net
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the fluorescence emission of the same electronic transition. This phenomenon arises from the rapid relaxation of the excited state to a lower vibrational level before fluorescence occurs, as well as solvent reorientation around the excited molecule, which has a different dipole moment than the ground state.
In polar solvents, this compound and its derivatives often exhibit a large Stokes shift, indicative of a significant increase in the dipole moment upon excitation. This points to the formation of a highly polar intramolecular charge transfer (ICT) state in the excited state. nih.govacs.org The solvent molecules reorient themselves around this more polar excited state, lowering its energy and thus causing the fluorescence to occur at a lower energy (longer wavelength) compared to the absorption.
The solvatochromism, or the change in the color of a substance with the polarity of the solvent, of these compounds is a direct consequence of this effect. The absorption and steady-state emission spectra of derivatives like 4-(dimethylamino)-4'-cyanostilbene (DCS) show a systematic evolution with solvent polarity, which is characteristic of a single, highly polar excited state. nih.govacs.orgpsu.edu
The excited-state relaxation dynamics are complex. Following excitation, the molecule can undergo vibrational relaxation and, in polar solvents, solvent relaxation, where the solvent shell reorganizes around the newly formed excited-state dipole. researchgate.net This relaxation process can occur on a picosecond timescale. researchgate.net The nature of the excited state is often described as a planar charge-transfer state, and non-radiative decay can occur through torsional motions, for example, around the nitro group in DANS, leading to a twisted intramolecular charge transfer (TICT) state. acs.orgresearchgate.net
The following table presents absorption and emission maxima for a derivative of this compound in various solvents, from which the Stokes shift can be appreciated.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Cyclohexane | 417 | 470 | ~2700 |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Acetonitrile | 430 | ~830 | >15000 |
| 4-(N,N-dimethylamino)-4′-nitrostilbene | Methanol | 426 | ~690 | >10000 |
Data compiled from multiple research findings. researchgate.net
The significant increase in the Stokes shift with solvent polarity highlights the pronounced charge transfer character of the excited state and the substantial stabilization it receives from polar solvent environments.
Environmental and Medium Effects on 4 Dimethylamino Stilbene Photophysics
Impact of Solvent Polarity and Dielectric Properties
The absorption and emission spectra of DMS exhibit a pronounced dependence on the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, the absorption spectrum typically shows a slight shift, while the fluorescence spectrum displays a significant bathochromic (red) shift. This large Stokes shift is indicative of a substantial increase in the dipole moment upon excitation and subsequent stabilization of the highly polar excited state by the polar solvent molecules.
The relationship between the Stokes shift and solvent polarity can be quantitatively described by solvatochromic models such as the Lippert-Mataga equation. This model relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n).
The Lippert-Mataga equation is given by:
ν_abs - ν_em ≈ (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μ_e - μ_g)² / a³
where ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, μ_e and μ_g are the excited- and ground-state dipole moments, respectively, and 'a' is the radius of the solvent cavity in which the solute resides.
A plot of the Stokes shift against the solvent polarity parameter, Δf = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ], known as a Lippert-Mataga plot, is often linear for molecules like DMS. The slope of this plot is proportional to the square of the change in dipole moment upon excitation, allowing for the estimation of the excited-state dipole moment. Studies on DMS and its derivatives have consistently shown a large increase in the dipole moment upon excitation, confirming the charge-transfer nature of the S1 state. For instance, early solvatochromic measurements by Lippert provided some of the first estimates of the excited-state dipole moment of these types of molecules. acs.org However, standard dielectric continuum models are only partially successful in perfectly fitting the solvatochromism of related molecules, suggesting that more complex interactions are also at play. acs.orgnih.govscilit.com
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | 350 | 410 | 4196 |
| Dioxane | 2.21 | 1.422 | 355 | 425 | 4780 |
| Acetonitrile (B52724) | 37.5 | 1.344 | 365 | 480 | 7009 |
| Methanol (B129727) | 32.7 | 1.329 | 368 | 495 | 7486 |
Note: The data in this table is illustrative and compiled from typical values for push-pull stilbenes. Exact values for 4-(Dimethylamino)stilbene (B74358) may vary based on experimental conditions.
Following photoexcitation, the solvent molecules surrounding the newly formed, highly polar excited state of DMS reorient themselves to achieve a more energetically favorable configuration. This process, known as solvent relaxation or dynamic solvation, occurs on a picosecond to sub-picosecond timescale. Time-resolved emission spectroscopy is a key technique used to monitor this process. Immediately after excitation, the emission spectrum resembles that in a non-polar solvent. As the solvent molecules relax, the emission spectrum shifts to lower energies (red-shifts) until the solvent shell reaches equilibrium. The timescale of this spectral shift provides direct information about the dynamics of the surrounding solvent molecules. For related "push-pull" stilbenes, emission dynamics down to the subpicosecond timescale have been shown to primarily reflect this solvent relaxation process rather than more complex electronic state kinetics. acs.orgnih.govscilit.com
Influence of Solvent Viscosity on Excited State Kinetics
Solvent viscosity can significantly impact the non-radiative decay pathways of the excited state of DMS. A primary non-radiative decay channel for stilbene (B7821643) and its derivatives is trans-cis isomerization around the central ethylenic double bond. This process involves a large amplitude torsional motion. In solvents of high viscosity, this twisting motion is hindered, which can lead to a decrease in the rate of isomerization. As a consequence, radiative decay (fluorescence) becomes more competitive, often resulting in an increase in the fluorescence quantum yield.
Studies on similar molecules have shown that the fluorescence quantum yield is sensitive to solvent viscosity. researchgate.net For instance, in viscous solvents like glycerol, the restriction of the twisting of the olefinic double bond leads to a decrease in photoisomerization and a corresponding increase in fluorescence quantum yield. researchgate.net This dependence of the excited-state lifetime and quantum yield on viscosity is a hallmark of molecules that undergo significant conformational changes in the excited state.
| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) |
| n-Hexane | 0.31 | Low |
| Ethanol | 1.20 | Moderate |
| Glycerol | 1412 | High |
Note: This table illustrates the general trend observed for stilbene-like molecules. The quantum yields are relative.
Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding, Specific Solvation)
While bulk solvent properties like polarity and viscosity play a major role, specific interactions between DMS and solvent molecules can also significantly influence its photophysical behavior. Hydrogen bonding is a particularly important specific interaction. Protic solvents, such as alcohols and water, can act as hydrogen bond donors to the nitrogen atom of the dimethylamino group or as hydrogen bond acceptors.
These specific interactions can stabilize either the ground or the excited state differently than what would be predicted by dielectric continuum models alone. For example, hydrogen bonding to the dimethylamino group can affect its electron-donating ability, thereby altering the charge-transfer character of the excited state. In some cases, the formation of solute-solvent exciplexes in the excited state has been observed in the presence of polar molecules. rsc.org The formation of intermolecular hydrogen bonds can lead to fluorescence quenching or shifts in the emission spectra that deviate from the general solvatochromic trend. mdpi.comrsc.org
Behavior in Organized Media and Confined Environments
The photophysical properties of DMS can be dramatically altered when it is incorporated into organized media or confined environments, such as surfactant micelles. These microheterogeneous systems provide environments with varying polarity, viscosity, and structure, all of which can be probed by the sensitive DMS molecule.
In aqueous solutions containing surfactants above their critical micelle concentration, DMS will preferentially partition into the micellar phase to avoid the highly polar aqueous environment. The location of the DMS molecule within the micelle (e.g., in the non-polar hydrocarbon core, the more polar Stern layer, or at the micelle-water interface) will determine its photophysical response.
In the non-polar core: The environment is similar to a non-polar hydrocarbon solvent, resulting in a blue-shifted emission and a higher fluorescence quantum yield compared to water, due to both the lower polarity and the increased microviscosity which inhibits isomerization.
At the micelle-water interface: The probe experiences an environment of intermediate polarity and is exposed to water molecules. This region is characterized by a significant polarity gradient and restricted mobility of the probe.
The study of stilbene derivatives in surfactant assemblies has shown that the confinement can significantly restrict the isomerization process, leading to enhanced fluorescence. The specific location and orientation of the probe within the micellar assembly are crucial in determining the observed photophysical properties.
Polymeric Matrices and Solid-State Environments
When incorporated into polymeric matrices or studied in the solid state, the photophysical behavior of this compound derivatives is governed by the rigidity and polarity of the surrounding medium. The solvatochromic properties of these molecules, where the emission spectrum shifts in response to the polarity of the environment, make them effective probes for characterizing materials like microplastics. nih.gov
A notable application involves the use of 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a derivative of this compound, for the detection and identification of microplastics. nih.govfrontiersin.org When DANS is absorbed by various polymers, its fluorescence emission spectrum shifts based on the polarity of the polymer. nih.gov This phenomenon allows for the straightforward identification of different types of microplastics under UV illumination, as each polymer type elicits a characteristic emission color, ranging from blue to red. nih.govfrontiersin.org
Research has demonstrated that the fluorescence emission of DANS exhibits a positive shift as the polarity of the host polymer increases. nih.gov This relationship is a direct consequence of the interaction between the dye's large excited-state dipole moment and the local electric field of the polymer matrix.
| Polymer | Abbreviation | Fluorescence Emission Maximum (nm) |
|---|---|---|
| Polyethylene | PE | 505 |
| Polypropylene | PP | 510 |
| Polystyrene | PS | 530 |
| Polyvinyl Chloride | PVC | 550 |
| Polyethylene Terephthalate | PET | 565 |
| Polymethyl Methacrylate | PMMA | 580 |
In the crystalline solid state, the fluorescence properties of stilbene derivatives are heavily influenced by their molecular packing. nih.gov The arrangement of molecules in the crystal lattice determines the extent of intermolecular interactions and can lead to phenomena like aggregation-caused quenching or aggregation-induced emission. For a series of methoxy-trans-stilbene analogs, solid-state photoluminescence quantum yields (ΦPL) were found to range from 0.07 to as high as 0.69, demonstrating the significant impact of substitution patterns and crystal packing on fluorescence efficiency. nih.gov
Adsorption on Surfaces (e.g., Silica (B1680970) Glass)
The adsorption of this compound derivatives onto surfaces like amorphous silica glass introduces a new set of interactions that modify their photophysical properties. nih.govresearchgate.netacs.org The disordered nature of amorphous silica surfaces provides a non-uniform environment that can significantly influence the behavior of adsorbed molecules. researchgate.net
Studies using plane-wave density functional theory (DFT) on 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) adsorbed on silica have provided a detailed understanding of the governing interactions. nih.govresearchgate.netacs.org
Key Interactions and Adsorption Modes:
Hydrogen Bonding: The primary interaction is the formation of O–H···O hydrogen bonds between the nitro group of DANS and the hydroxyl groups present on the silica surface. nih.govresearchgate.net These strong interactions result in the molecule being tightly adsorbed. acs.org
O–H···π Interactions: Interactions between the surface hydroxyl groups and the aromatic rings and ethylene (B1197577) double bond of the stilbene backbone also play a critical role in the adsorption process. nih.govresearchgate.net
These combined interactions favor a parallel orientation of the DANS molecule with respect to the silica surface. nih.govresearchgate.net This "flat-on" or "side-on" orientation allows for maximization of both the specific hydrogen bonds from the functional groups and the weaker, more diffuse interactions with the π-system. nih.govacs.org "End-on" orientations, where only one end of the molecule interacts strongly with the surface, are energetically less favorable. acs.org
| Orientation | Description | Relative Energy |
|---|---|---|
| Flat-on / Side-on | Molecule lies parallel to the surface, maximizing interactions. | Most Favorable |
| End-on (NO₂ group) | Only the nitro group end interacts strongly with the surface. | Less Favorable |
| End-on (NMe₂ group) | Only the dimethylamino group end interacts with the surface. | Least Favorable |
The adsorption significantly impacts the electronic properties of the molecule. The dispersion interaction of the π-system with the surface tends to reduce the intensity of the first absorption band. researchgate.net Understanding these surface interactions is crucial for applications where stilbene-based photoswitches are immobilized on polar surfaces like silica, which is often used as a carrier material. acs.org
Computational and Theoretical Investigations of 4 Dimethylamino Stilbene Electronic Structure and Dynamics
Quantum Chemical Methodologies for Ground and Excited States
A variety of computational methods have been utilized to study the electronic properties of stilbene (B7821643) derivatives, each with its own strengths and limitations. The choice of method is crucial for obtaining accurate descriptions of the ground and, particularly, the challenging electronically excited states.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. nih.gov For investigating excited-state properties, such as absorption and emission spectra, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. nih.govgithub.io
In the context of donor-acceptor stilbenes like 4-dimethylamino-4′-nitrostilbene (DANS), a close analogue of DAS, DFT and TDDFT calculations have been employed to rationalize experimental observations. demokritos.grnih.govacs.org For instance, studies have utilized functionals like B3LYP and CAM-B3LYP to investigate the effects of protonation on the electronic structure and spectra. demokritos.grnih.govacs.org It was found that the choice of functional can significantly impact the accuracy of the results, with CAM-B3LYP providing better agreement with experimental absorption maxima for DANS in some cases. nih.gov Plane-wave DFT calculations have also been used to understand the interaction of DANS with surfaces, which is relevant for molecular electronics applications. acs.orgnih.gov
TDDFT calculations are also instrumental in predicting excited-state absorption (ESA) spectra, which can be complex to interpret experimentally. nih.gov However, a known limitation of many common TDDFT functionals is their failure to correctly describe the long-range behavior of the exchange-correlation potential, which can lead to inaccurate predictions for Rydberg and charge-transfer excited states. github.io Asymptotic correction schemes have been developed to address this deficiency. github.io
Table 1: Comparison of DFT Functionals in Predicting the Maximum Absorption Wavelength (λmax) of DANS
| Functional | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| B3LYP | Varies with solvent | 445 (in PMMA) | demokritos.gr |
| CAM-B3LYP | Better agreement than B3LYP | 445 (in PMMA) | demokritos.grnih.gov |
Note: This table is illustrative and based on findings for DANS, a derivative of 4-(Dimethylamino)stilbene (B74358).
While DFT and TDDFT are powerful, more rigorous ab initio methods are often necessary for a more accurate description of complex electronic phenomena like conical intersections and non-adiabatic dynamics, which are crucial in the photochemistry of stilbenes. mdpi.com
Complete Active Space Self-Consistent Field (CASSCF) is a multireference method that provides a qualitatively correct description of the electronic structure in cases where electron correlation is strong, such as in bond-breaking processes or near conical intersections. mdpi.com For stilbene derivatives, CASSCF has been used to optimize the geometries of various isomers and transition states on the excited-state potential energy surfaces. mdpi.com
To account for dynamic electron correlation, which is largely missing in CASSCF, second-order perturbation theory is often applied. Multi-State N-Electron Valence State Second-Order Perturbation Theory (MS-NEVPT2) is one such method that has been successfully used to study the photorelaxation pathways of DANS. mdpi.com This approach allows for the accurate calculation of relative energies of different electronic states and the identification of key intermediates and decay channels. mdpi.com
Semi-empirical methods , such as AM1 (Austin Model 1) and SAM1, offer a computationally less expensive alternative to ab initio and DFT methods, allowing for the study of larger systems or longer timescale dynamics. acs.orgresearchgate.netresearchgate.net These methods use parameters derived from experimental data to simplify the calculations. libretexts.orgnih.gov For example, semi-empirical AM1/CI (Configuration Interaction) calculations have been used to suggest the involvement of a twisted intramolecular charge transfer (TICT) state in the photophysics of trans-4-(dimethylamino)-4'-cyanostilbene (DCS). acs.orgresearchgate.net
Table 2: Overview of Quantum Chemical Methods Used for Stilbene Derivatives
| Method | Type | Key Applications | Strengths | Limitations |
| DFT | Ab Initio (approx.) | Ground-state geometry, electronic properties | Good accuracy for cost | Can fail for strongly correlated systems |
| TDDFT | Ab Initio (approx.) | Excited states, absorption/emission spectra | Computationally efficient for excited states | Inaccurate for some charge-transfer states |
| CASSCF | Ab Initio (multireference) | Conical intersections, bond breaking | Qualitatively correct for multireference systems | Lacks dynamic electron correlation |
| MS-NEVPT2 | Ab Initio (multireference) | Accurate excited-state energies, photorelaxation pathways | Includes dynamic electron correlation | Computationally expensive |
| AM1, SAM1 | Semi-empirical | Large systems, preliminary calculations | Very fast | Less accurate, parameter-dependent |
Modeling of Potential Energy Surfaces (PES) for Conformational Changes
The photoisomerization of stilbene and its derivatives involves significant conformational changes, primarily rotation around the central ethylenic double bond. researchgate.net Theoretical modeling is essential for mapping the potential energy surfaces (PES) along these torsional coordinates in both the ground (S₀) and excited (S₁) states. By calculating the energy of the molecule at various fixed torsional angles while optimizing all other geometric parameters, a detailed energy landscape can be constructed.
This landscape reveals the locations of energy minima corresponding to stable isomers (e.g., trans and cis), transition states, and, crucially, conical intersections (CIs), which are points of degeneracy between electronic states that facilitate ultra-fast non-radiative decay back to the ground state. mdpi.com For substituted stilbenes, the PESs can be significantly altered, influencing the quantum yields of isomerization and fluorescence. nih.gov For instance, in DANS, the S₁ surface has been shown to have a complex topology with multiple competing relaxation pathways. mdpi.com
Simulation of Intramolecular Charge Transfer and Torsional Dynamics
Upon photoexcitation, many donor-acceptor stilbenes, including DAS, exhibit intramolecular charge transfer (ICT), where electron density moves from the electron-donating dimethylamino group to the stilbene backbone. nih.govnih.gov This ICT process is often coupled with torsional dynamics, particularly the rotation of the dimethylamino group. diva-portal.orgacs.org
The formation of a twisted intramolecular charge transfer (TICT) state is a key concept in the photophysics of many donor-acceptor molecules. In a TICT state, the donor group is twisted by 90° with respect to the acceptor moiety, leading to a highly polar electronic state that is often stabilized in polar solvents. diva-portal.org The formation of TICT states can provide a non-radiative decay channel, thus affecting the fluorescence properties.
Simulations of the excited-state dynamics, often using methods like surface hopping, can provide a time-resolved picture of the coupled ICT and torsional motion. researchgate.netnih.gov These simulations can reveal the timescales of these processes and the competition between different decay pathways, such as fluorescence, isomerization, and intersystem crossing. mdpi.com
Theoretical Analysis of Protonation Effects on Absorption and Emission Spectra
The dimethylamino group in DAS is basic and can be protonated in acidic environments. Protonation has a dramatic effect on the electronic properties of the molecule, as it converts the electron-donating -N(CH₃)₂ group into an electron-withdrawing -N⁺H(CH₃)₂ group. This change significantly alters the absorption and emission spectra.
Theoretical calculations, particularly using DFT and TDDFT, have been employed to study these effects in related molecules like DANS. demokritos.grnih.govacs.org Upon protonation of DANS, a significant blue shift in the absorption maximum is observed, which is well-reproduced by calculations. demokritos.gr The calculations show that in the protonated form, the charge-transfer character of the lowest excited state is significantly reduced. demokritos.gr This theoretical analysis is crucial for understanding and predicting how the optical properties of DAS can be tuned by changing the pH of its environment.
Table 3: Calculated Effect of Protonation on the Absorption of DANS
| Form | Calculated λmax Shift | Character of S₁ State | Reference |
| Neutral | - | Significant charge-transfer | demokritos.gr |
| Protonated | Significant blue shift | No significant charge-transfer | demokritos.gr |
Note: This table is based on findings for DANS, a derivative of this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Density Plots)
Analysis of the electronic structure provides fundamental insights into the chemical behavior and photophysical properties of DAS. Key tools for this analysis include the examination of frontier molecular orbitals (FMOs) and electron density plots.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are primarily involved in the lowest-energy electronic transitions. diva-portal.orgconicet.gov.ar In donor-acceptor stilbenes, the HOMO is typically localized on the electron-donating part of the molecule (the dimethylamino group and the adjacent phenyl ring), while the LUMO is localized on the acceptor part (the other phenyl ring and the ethylenic bridge). conicet.gov.ar The spatial overlap and energy gap between the HOMO and LUMO determine the energy and intensity of the lowest-energy absorption band.
Electron density difference plots are used to visualize the change in electron density upon electronic excitation. acs.org For a charge-transfer transition, these plots clearly show the depletion of electron density in the donor region and an accumulation in the acceptor region. acs.orgnih.gov This provides a direct and intuitive picture of the ICT process. Natural Bond Orbital (NBO) analysis can also be used to quantify the charge transfer and analyze hyperconjugative interactions that contribute to the stability of the molecule. conicet.gov.arirdindia.in
These analyses are not only descriptive but also predictive, helping to rationalize trends in reactivity, absorption and emission energies, and the nature of excited states across a series of related molecules. nih.gov
Structure Property Relationships in 4 Dimethylamino Stilbene Derivatives and Analogues
Systematic Variation of Electron Donor and Acceptor Moieties
The electronic nature of the substituents at the terminal ends of the stilbene (B7821643) scaffold is a primary determinant of its photophysical properties. By modulating the strength of the electron donor and acceptor groups, the energy of the frontier molecular orbitals (HOMO and LUMO) can be precisely controlled, thereby tuning the absorption and emission characteristics.
The strength of the electron-acceptor group positioned at the 4'-position of the stilbene core has a profound impact on the degree of intramolecular charge transfer. Stronger electron-withdrawing groups enhance the "push-pull" nature of the molecule, leading to a more pronounced charge separation in the excited state.
A classic example is 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which features the potent nitro group as the acceptor. acs.orgnih.gov The significant dipole moment change between its ground and excited states makes its emissive properties highly sensitive to the surrounding environment. acs.orgnih.gov In nonpolar solvents, DANS exhibits strong fluorescence with a quantum yield of approximately 50%, but this emission is significantly quenched in polar solvents due to stabilization of the polar charge-transfer state. acs.orgnih.gov
Replacing the nitro group with a cyano group, as in trans-4-(dimethylamino)-4'-cyanostilbene (DCS), results in a molecule with a less potent acceptor. acs.org While still a strong push-pull system, the reduced acceptor strength in DCS compared to DANS leads to observable differences in their photophysical behavior, including shifts in absorption and emission maxima. The solvatochromism of these compounds, which is the shift in spectral bands with solvent polarity, is a direct consequence of their large excited-state dipole moments and is strongly influenced by the acceptor's strength. acs.org
Conversely, if the acceptor group is replaced by a weak withdrawing group or an electron-donating group like methoxy, the push-pull character is diminished. In a study of various methoxy-trans-stilbene analogues, fluorescence quantum yields were found to be highly dependent on the substitution pattern, ranging from 0.07 to 0.69. nih.gov This highlights that even subtle changes in the electronic landscape can significantly alter the de-excitation pathways.
Table 1: Effect of Acceptor Group on Photophysical Properties of 4-(Dimethylamino)stilbene (B74358) Derivatives
| Compound | Donor Group | Acceptor Group | Key Property | Reference |
|---|---|---|---|---|
| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | -N(CH₃)₂ | -NO₂ | Strong push-pull character, sensitive to solvent polarity. | acs.orgnih.gov |
| trans-4-(dimethylamino)-4'-cyanostilbene (DCS) | -N(CH₃)₂ | -CN | Pronounced push-pull system, used as a solvation probe. | acs.org |
| 4-Bromo-4′-(dimethylamino)stilbene | -N(CH₃)₂ | -Br | A moderately electron-withdrawing acceptor. | researchgate.netnih.gov |
The dimethylamino group is a powerful electron donor, and its effectiveness is crucial for establishing the push-pull mechanism. researchgate.net The electron-donating strength can be tuned by altering its chemical structure. Modifications such as changing the alkyl substituents or incorporating the nitrogen atom into a cyclic system can influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the degree of charge transfer. For instance, increasing the electron-donating capacity of the group at the 4-position generally leads to a red-shift in the absorption and emission spectra due to a smaller HOMO-LUMO gap. mdpi.com The planarity of the donor group with respect to the phenyl ring is also critical; any steric hindrance that forces the amino group to twist out of the plane of the ring will reduce π-orbital overlap, decrease its electron-donating ability, and shift the spectra to the blue.
Positional Isomerism and Conjugation Effects (e.g., Para vs. Meta Substitution)
The relative positions of the donor and acceptor groups on the stilbene phenyl rings are critical for effective electronic communication. The π-conjugated system of the stilbene bridge facilitates the charge transfer from the donor to the acceptor. researchgate.net
In this compound and its derivatives, the para substitution (at positions 4 and 4') allows for maximum conjugation through the entire molecular axis. This direct electronic coupling is essential for the strong ICT character observed upon excitation.
If one of the groups is moved to the meta position (e.g., 3-(dimethylamino)stilbene), the direct through-conjugation between the donor and acceptor is disrupted. This disruption significantly alters the electronic and photophysical properties. The "meta effect" typically results in a blue shift in the absorption and emission spectra, a reduction in the excited-state dipole moment, and often a higher fluorescence quantum yield in certain solvents because the ICT state is less stabilized, reducing the efficiency of non-radiative decay pathways that are prominent in the para isomers.
Steric Hindrance and Bridging Architectures on Conformational Freedom
Upon photoexcitation, stilbene derivatives can dissipate energy through two primary competing pathways: fluorescence and trans-cis photoisomerization around the central double bond. researchgate.net The latter involves a significant twisting motion and is a non-radiative decay channel. Restricting this conformational freedom can dramatically enhance fluorescence efficiency.
Introducing bulky substituents near the ethylenic bridge can sterically hinder the twisting motion required for isomerization. This restriction slows down the non-radiative decay, thereby increasing the fluorescence quantum yield.
A more effective strategy is to create a rigid molecular scaffold by introducing covalent bridges. "Stiff-stilbene" is a sterically restricted analogue where the ethylenic bridge is part of a fused ring system. nih.gov This bridging completely inhibits the trans-cis isomerization. As a result, stiff-stilbene photoswitches exhibit highly advantageous properties, including high quantum yields and excellent thermal stability. nih.gov Similarly, studies on selectively bridged dimethylamino cyano stilbene model compounds have been used to investigate the photophysics of donor-acceptor substituted stilbenes by controlling the molecular geometry. acs.org By locking the conformation, the influence of specific electronic factors on the photophysical properties can be isolated and studied more clearly.
Correlation between Molecular Structure and Photophysical Parameters (e.g., Quantum Yields, Lifetimes, Stokes Shifts)
The interplay of the structural factors discussed above directly correlates with key photophysical parameters.
Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the emission process. It is highly dependent on the competition between radiative (fluorescence) and non-radiative decay pathways.
Acceptor/Donor Strength: Strong push-pull systems like DANS can have their quantum yields dramatically altered by solvent polarity; high in non-polar and low in polar solvents. nih.gov
Conformational Rigidity: Increasing rigidity by bridging the structure, as in stiff-stilbene, blocks the non-radiative isomerization pathway, often leading to a significant increase in ΦF. nih.gov
Fluorescence Lifetime (τ): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. A study on methoxy-trans-stilbene derivatives found fluorescence lifetimes ranging from 0.82 to 3.46 ns, demonstrating a clear dependence on the substitution pattern. nih.gov
Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in geometry and electronic structure between the ground and excited states. Strong push-pull stilbenes exhibit large Stokes shifts, particularly in polar solvents, due to the substantial intramolecular charge redistribution and subsequent solvent reorganization around the more polar excited state. The magnitude of the Stokes shift is directly correlated with the strength of the donor and acceptor groups and the polarity of the solvent.
Table 2: Summary of Structure-Property Correlations in Stilbene Derivatives
| Structural Modification | Effect on Molecular Properties | Impact on Photophysical Parameters |
|---|---|---|
| Increasing acceptor strength (e.g., -CN to -NO₂) | Enhances ICT character, increases excited-state dipole moment. | Red-shift in emission, larger Stokes shift, increased solvatochromism. |
| Shifting substituent from para to meta | Disrupts through-conjugation between donor and acceptor. | Blue-shift in absorption/emission, reduced Stokes shift and solvatochromism. |
| Introducing steric hindrance or bridging | Restricts conformational freedom, inhibits trans-cis isomerization. | Increases fluorescence quantum yield (ΦF) by blocking a major non-radiative decay channel. |
Advanced Spectroscopic Characterization Techniques for 4 Dimethylamino Stilbene Research
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides invaluable insights into the excited-state dynamics of 4-(Dimethylamino)stilbene (B74358) by monitoring the temporal evolution of its fluorescence emission. This family of techniques can resolve processes occurring from femtoseconds to nanoseconds.
Femtosecond fluorescence up-conversion is a powerful technique for investigating the earliest events following photoexcitation, with a time resolution typically below 200 fs. core.ac.uk This method has been instrumental in studying the intramolecular charge transfer dynamics in polar solvents for derivatives like 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS).
In polar solvents such as acetonitrile (B52724) and methanol (B129727), the spectral evolution observed with fluorescence up-conversion provides strong evidence for a rapid internal charge-transfer process that dominates the dynamics within the first few picoseconds. core.ac.uk The initially excited state appears to already possess significant charge-transfer character. core.ac.uk Studies on DCS in acetonitrile have shown that the depletion of the locally excited (LE) state population has a non-exponential decay, with a significant portion decaying on a timescale faster than the solvent's longitudinal dielectric relaxation time, suggesting the influence of high-frequency vibrational modes in promoting the charge transfer. core.ac.uk The faster decay component is on the order of hundreds of femtoseconds. core.ac.uk
| Compound | Solvent | Decay Component 1 (fs) | Decay Component 2 (ps) | Observation Wavelength (nm) |
| DCS | Acetonitrile | ~250 | - | Not specified |
| DNS | Methanol-Glycerol (10% v/v) | 480 | 2.15 | 605 |
| DNS | Methanol-Glycerol (70% v/v) | 410 | 3.15 | 605 |
Data for DCS and DNS, closely related derivatives of this compound.
Picosecond Time-Resolved Single-Photon Counting (TRSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. It is particularly useful for determining the lifetimes of the emissive states of molecules like this compound derivatives.
For 4-(dimethylamino)-4′-cyano-stilbene (DCS) in various solvents, TRSPC reveals different fluorescence decay components. In polar solvents like propanol, a short-time component of approximately 50 ps is observed in addition to a longer component of around 1 ns. researchgate.net The fluorescence lifetimes are sensitive to the solvent environment, often shortening as the viscosity of the solvent decreases. researchgate.net This technique helps in understanding the competition between radiative decay and non-radiative processes such as trans-cis isomerization.
| Compound | Solvent | Lifetime Component 1 (ps) | Lifetime Component 2 (ns) |
| DCS | Propanol | ~50 | ~1 |
| DNS | Toluene with 5 wt% Hünig's base | - | 1.50 |
Data for DCS and DNS, closely related derivatives of this compound.
Time-Resolved Emission Spectra (TRES) are constructed from a series of fluorescence decay profiles measured at different wavelengths. This technique allows for the visualization of the temporal evolution of the emission spectrum, providing a clear picture of dynamic processes such as solvent relaxation and intramolecular charge transfer.
For the polar molecule 4-dimethylamino-4'-cyano-stilbene (DMACS) in a viscous solvent like propylene (B89431) glycol, TRES studies have shown a significant red-shift of the emission maximum over time. nih.gov A shift of 66 nm was observed within the first nanosecond after excitation, with the majority of this shift occurring within the initial 200 picoseconds. nih.gov This dynamic Stokes shift is a hallmark of solvent reorganization around the excited state, which has a larger dipole moment than the ground state due to intramolecular charge transfer. In contrast, in a rigid silica (B1680970) xerogel matrix, these deactivation pathways are suppressed, leading to more stable spectroscopic properties. nih.gov
| Compound | Solvent | Total Spectral Shift (nm) | Timescale of Major Shift (ps) |
| DMACS | Propylene Glycol | 66 | < 200 |
| DMS | Various Polar Solvents | 15 | < 200 |
| DCS | Propanol and other polar solvents | > 40 | < 290 |
Data for DMACS, DMS, and DCS, closely related derivatives of this compound.
Transient Absorption Spectroscopy (Femtosecond to Nanosecond Regimes)
Transient absorption (TA) spectroscopy is a versatile technique that probes the excited-state dynamics by measuring the change in absorbance of a sample after photoexcitation. It can monitor the populations of both emissive and non-emissive states, as well as the formation of photoproducts.
In the femtosecond regime, TA spectroscopy of DCS in methanol reveals an isosbestic point in the transient absorption spectra up to approximately 1.5 ps after excitation. core.ac.uk This indicates a two-state process, corresponding to the conversion from the initially excited state to the intramolecular charge transfer state. core.ac.uk In the nanosecond regime, TA spectroscopy can be used to study slower processes, such as intersystem crossing to the triplet state and the decay of these longer-lived species. For some stilbene (B7821643) derivatives, the transient absorption due to the T1→Tn transition can be observed to grow in on a timescale that matches the decay of the excited singlet state.
Time-Resolved Vibrational Spectroscopy
Time-resolved vibrational spectroscopy techniques provide detailed information about the molecular structure of transient species, offering a direct window into the geometric changes that occur during photochemical reactions.
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a cutting-edge technique that combines the high temporal resolution of femtosecond pump-probe spectroscopy with the structural specificity of Raman spectroscopy. stfc.ac.uk It allows for the acquisition of high-resolution vibrational spectra of short-lived excited states.
Studies on 4-dimethylamino-4′-nitrostilbene (DNS), a closely related compound, using FSRS with 403 nm excitation have provided detailed insights into the structural dynamics of intramolecular charge transfer. researchgate.net The time-resolved Raman spectra show distinct changes in the vibrational modes associated with the nitro group (νNO2), the central carbon-carbon double bond (νC=C), and the phenyl rings (ν8a). researchgate.net The evolution of these vibrational frequencies and intensities over time allows for the tracking of the transition from a planar geometry to a twisted intramolecular charge transfer (TICT) state.
| Vibrational Mode | Ground State (cm⁻¹) | Excited State (Planar) (cm⁻¹) | Excited State (Twisted) (cm⁻¹) |
| νNO₂ | ~1330 | ~1310 | ~1290 |
| νC=C | ~1580 | ~1550 | ~1530 |
| ν₈ₐ (phenyl) | ~1600 | ~1580 | ~1560 |
Data for DNS, a closely related derivative of this compound, showing representative shifts in vibrational frequencies.
Time-Resolved Infrared (TRIR) Spectroscopy
Time-Resolved Infrared (TRIR) spectroscopy is a powerful pump-probe technique used to investigate the structural dynamics of molecules in excited electronic states. By monitoring changes in the vibrational spectrum (typically in the mid-infrared range) following photoexcitation with an ultrafast laser pulse, TRIR can track molecular structural evolution on timescales from picoseconds to microseconds.
For a molecule like this compound, TRIR is ideally suited to observe the consequences of intramolecular charge transfer (ICT). Upon excitation, electron density moves from the electron-donating dimethylamino group to the stilbene backbone. This redistribution of charge density alters the bond strengths and, consequently, the frequencies of specific vibrational modes.
Key applications and expected findings for this compound include:
Tracking ICT Dynamics: Researchers can monitor the vibrational bands associated with the C-N stretching mode of the dimethylamino group and the C=C stretching mode of the stilbene bridge. A shift in these frequencies after photoexcitation would provide direct evidence of the charge transfer process and its timescale.
Observing Structural Relaxation: Following the initial excitation, the molecule may undergo geometric relaxation, such as twisting around the central double bond, which is a key step in the photoisomerization pathway. TRIR can detect transient vibrational modes that correspond to these twisted or planarized ICT states.
Solvent Influence: By performing TRIR studies in solvents of varying polarity, scientists can elucidate the role of the solvent in stabilizing the charge-separated excited state and influencing the structural relaxation pathway. Changes in the vibrational spectra would reflect the degree of solvent-solute interaction.
While detailed TRIR studies specifically on this compound are not widely published, research on analogous "push-pull" molecules like 4-(Dimethylamino)benzonitrile (DMABN) and 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) demonstrates the utility of this technique in identifying the vibrational signatures of locally excited (LE) and twisted intramolecular charge transfer (TICT) states nih.govrsc.org.
Polarization Spectroscopy and Anisotropy Measurements
Polarization spectroscopy and fluorescence anisotropy measurements are essential tools for probing the rotational dynamics of molecules in their excited state. These methods provide information about the size, shape, and flexibility of a molecule, as well as the influence of its local environment, such as solvent viscosity.
The fundamental principle involves exciting a sample with vertically polarized light, which preferentially excites molecules whose transition dipoles are aligned with the polarization plane. The subsequent emission will also be polarized to some degree. The anisotropy (r) is a measure of this polarization, and its decay over time reveals how quickly the molecule reorients or "tumbles" in solution.
Research on derivatives of this compound has yielded significant insights using these techniques. A notable study on 4-dimethylamino-4′-cyanostilbene (DCS) utilized polarized, time-delayed light pulses to investigate emission wavelength-dependent anisotropies. nih.gov
Key research findings include:
Wavelength-Dependent Anisotropy: In viscous solvents like propylene glycol, the emission anisotropy of DCS was found to be dependent on the observation wavelength, particularly at lower temperatures where the rate of spectral relaxation (the shifting of the emission to lower energies over time) is comparable to the fluorescence lifetime. nih.gov
Selective Quenching: By illuminating the sample with a quenching light pulse on the long-wavelength side of the emission spectrum, researchers observed a progressive decrease in anisotropy at these longer wavelengths. nih.gov This demonstrated the ability to selectively de-excite a subpopulation of molecules that had already undergone solvent relaxation, providing a nuanced view of the excited-state population. nih.gov
Solvent Viscosity Effects: In low-viscosity solvents, where molecular rotation and spectral relaxation are very fast, these wavelength-dependent anisotropy effects were not observed. nih.gov Similarly, studies on 4-dimethylamino-4′-methoxy-stilbene (DMS) noted that the long-time component of fluorescence decay shortens as solvent viscosity decreases. researchgate.net
Transition Dipole Moment: For DMS, the emission anisotropy values were observed to increase in the vicinity of the 0–0 transition wavelength, providing information about the orientation of the transition dipole moment. researchgate.net
| Compound | Solvent | Key Observation | Reference |
|---|---|---|---|
| 4-dimethylamino-4′-cyanostilbene (DCS) | Propylene Glycol (High Viscosity) | Anisotropy is dependent on emission wavelength, especially at lower temperatures. | nih.gov |
| 4-dimethylamino-4′-cyanostilbene (DCS) | Low-Viscosity Solvents | No wavelength-dependent anisotropy observed due to rapid relaxation. | nih.gov |
| 4-dimethylamino-4′-methoxy-stilbene (DMS) | Various | Anisotropy (r) values increase near the 0–0 transition wavelength. | researchgate.net |
Two-Photon Absorption (TPA) Spectroscopy
Two-Photon Absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons to reach an excited electronic state that would typically be accessed by a single photon of twice the energy (half the wavelength). The TPA cross-section (δ) is a measure of a molecule's efficiency in this process. Stilbene derivatives featuring strong electron-donating groups, such as the dimethylamino group, are known to exhibit large TPA cross-sections, making them valuable for applications in bio-imaging, optical limiting, and photodynamic therapy. biomedgrid.combiomedgrid.com
The TPA properties of these molecules are highly sensitive to their chemical structure and their environment.
Detailed research findings reveal:
Influence of Donor/Acceptor Groups: The substitution of the stilbene backbone with strong electron-donating groups is crucial for achieving strong TPA. researchgate.net For instance, replacing a weak phosphonate (B1237965) acceptor with a stronger nitro group in a dimethylamino-stilbene derivative was shown to increase the TPA cross-section from 650 GM to 1300 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). researchgate.net
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the TPA cross-section. acs.orgkorea.ac.kr For 4-dimethylamino-4′-nitrostilbene (DANS), a systematic study showed that the TPA peak shifts to longer wavelengths (from 834 nm to 892 nm) as the solvent dielectric constant increases. researchgate.net However, the magnitude of the TPA cross-section does not always correlate directly with polarity; it showed a nonmonotonic behavior, with values ranging from 160 GM to 240 GM across different solvents. researchgate.net This complex behavior is attributed to how the solvent interacts with the molecule's ground and excited state dipole moments. researchgate.net
Molecular Planarity: Theoretical studies have shown that both one-photon and two-photon absorption are extremely sensitive to the planarity of the molecule. nih.gov Any distortion or twisting from a planar conformation can dramatically reduce the absorption intensity. nih.gov
| Compound | Solvent | TPA Peak Wavelength (nm) | TPA Cross-Section (δ) in GM | Reference |
|---|---|---|---|---|
| 4-dimethylamino-4′-nitrostilbene (DANS) | Isobutyl Isobutyrate (ε=4) | 834 | ~160 | researchgate.net |
| 4-dimethylamino-4′-nitrostilbene (DANS) | 1,3-Dioxolane | - | ~240 | researchgate.net |
| 4-dimethylamino-4′-nitrostilbene (DANS) | DMSO (ε=48) | 892 | - | researchgate.net |
| Dimethylamino-stilbene with phosphonate acceptor | - | - | 650 | researchgate.net |
| Dimethylamino-stilbene with nitro acceptor | - | - | 1300 | researchgate.net |
Research Applications in Advanced Materials and Molecular Probes Based on 4 Dimethylamino Stilbene
Development of Fluorescent Probes for Chemical Sensing
The pronounced sensitivity of the fluorescence of 4-(Dimethylamino)stilbene (B74358) derivatives to their local environment makes them excellent candidates for the development of fluorescent probes. These probes can be designed to report on various properties of their surroundings through changes in their fluorescence emission spectra, intensity, or lifetime.
Detection of Microenvironments (e.g., Polarity, Viscosity, Temperature)
The fluorescence of this compound derivatives is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, these molecules typically exhibit strong fluorescence, while in polar solvents, the fluorescence quantum yield often decreases. This is due to the stabilization of the charge-separated excited state in polar environments, which can lead to non-radiative decay pathways.
A notable example is 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS), which shows a significant red-shift in its emission spectrum with increasing solvent polarity. This property allows it to be used as a probe to determine the polarity of microenvironments. For instance, the fluorescence yield of DANS has been reported to be 0.53 in benzene, but it drops significantly to 0.002 in the highly polar solvent dimethylformamide omlc.org.
The following table illustrates the solvatochromic behavior of 4-Dimethylamino-4'-nitrostilbene (DANS) in different solvents.
| Solvent | Dielectric Constant | Fluorescence Quantum Yield |
| Pentane | 1.84 | 0.14 |
| Benzene | 2.28 | 0.53 |
| Methylene Chloride | 8.93 | 0.008 |
| Dimethylformamide | 36.7 | 0.002 |
Similarly, the intramolecular rotation in these molecules can be hindered by high viscosity, leading to an increase in fluorescence intensity. This makes them effective probes for measuring the microviscosity of their surroundings.
Analyte-Specific Sensing (e.g., Fluoride (B91410) Ions, Metal Ions)
By incorporating specific recognition moieties into the this compound scaffold, fluorescent probes that are selective for particular analytes can be developed. An example of this is the creation of a fluoride ion sensor.
A stilbene (B7821643) derivative functionalized with a boronic acid group at the 4-position and a dimethylamino group at the 4'-position has been shown to act as a fluorescent probe for fluoride ions nih.govnih.gov. The sensing mechanism is based on the interaction between the boronic acid group and the fluoride ion. In its neutral form, the boronic acid acts as an electron-withdrawing group. Upon binding with a fluoride ion, it transforms into an anionic trifluoroborate, which is an electron-donating group. This change in the electronic nature of the substituent alters the intramolecular charge transfer characteristics of the stilbene derivative, leading to a detectable change in its fluorescence spectrum nih.gov.
Imaging Applications (e.g., Microplastics Detection)
The solvatochromic properties of this compound derivatives have been ingeniously applied to the detection and identification of microplastics in aqueous environments. 4-Dimethylamino-4'-nitrostilbene (DANS) has been demonstrated as a versatile and sensitive fluorescent dye for this purpose researchgate.netnih.gov.
When DANS is absorbed by different types of microplastics, its fluorescence emission spectrum shifts depending on the polarity of the polymer matrix. This allows for the differentiation of various plastics. For instance, under UV illumination, microplastics stained with DANS exhibit a range of emission colors from blue to red, which can be correlated with the type of polymer researchgate.netnih.gov. This technique offers a rapid and effective method for the identification of microplastics, which are a significant environmental concern.
The table below shows the normalized steady-state fluorescence emission maxima of DANS when absorbed into different types of microplastics dispersed in water researchgate.net.
| Microplastic Polymer | Dielectric Constant | Fluorescence Emission Maximum (nm) |
| Polypropylene (PP) | 2.2 - 2.5 | ~500 |
| Low-Density Polyethylene (LDPE) | 2.2 - 2.35 | ~510 |
| High-Density Polyethylene (HDPE) | 2.3 - 2.4 | ~520 |
| Polystyrene (PS) | 2.4 - 3.1 | ~540 |
| Polyethylene Terephthalate (PET) | > 3 | ~580 |
Molecular Probes for Solvation Dynamics and Microenvironment Heterogeneity
The ultrafast response of the electronic structure of this compound derivatives to changes in their solvent shell makes them powerful tools for studying solvation dynamics. Solvation dynamics refers to the process of reorientation of solvent molecules around a solute molecule after it has been electronically excited.
trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) is a well-studied molecular probe for this purpose nih.govresearchgate.netacs.org. Upon excitation with a short laser pulse, the dipole moment of DCS changes significantly, prompting the surrounding polar solvent molecules to reorganize. This reorganization can be tracked by observing the time-dependent shift of the fluorescence emission of DCS. Kerr-gate emission measurements have shown that the emission dynamics of DCS on a subpicosecond timescale directly reflect the relaxation of the solvent, providing insights into the heterogeneity and dynamics of the microenvironment nih.govresearchgate.net.
For instance, in the polar solvent propylene (B89431) glycol, the polar molecule 4-dimethylamino-4'-cyano-stilbene (DMACS) exhibited a significant shift in its maximum emission wavelength of 66 nm within the first nanosecond after excitation, with the majority of this shift occurring in the initial 200 picoseconds nih.gov. This rapid spectral shift is a direct consequence of the solvent molecules rearranging around the excited probe.
Optoelectronic Materials Applications
The strong fluorescence and charge-transfer characteristics of this compound derivatives also make them promising materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs).
Organic Light-Emitting Diodes (OLEDs) as Emitting Chromophores
In an OLED, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons that can then radiatively decay, emitting light. The color and efficiency of the OLED are determined by the properties of the emitting material.
Diarylamino-substituted stilbene derivatives, which are structurally related to this compound, have been successfully used as blue-emitting dopants in OLEDs tandfonline.comtandfonline.com. These materials exhibit high photoluminescence quantum yields and good hole-transporting properties, which are crucial for efficient electroluminescence tandfonline.com. By doping these stilbene derivatives into a suitable host material, highly efficient and bright blue OLEDs can be fabricated.
The following table presents the performance of a multilayered OLED using 4,4′-bis(9,9-diethylfluoren-2-yl-3,5-di-tert-butylphenylamino)stilbene as a blue dopant tandfonline.comtandfonline.com.
| Performance Metric | Value |
| Maximum Luminance | 12590 cd/m² |
| Luminous Efficiency (at 20 mA/cm²) | 9.10 cd/A |
| Power Efficiency (at 20 mA/cm²) | 3.73 lm/W |
| CIE Coordinates (at 10.0 V) | (0.155, 0.195) |
These results demonstrate that derivatives of this compound are promising candidates for the development of high-performance blue emitters for OLED displays and lighting applications.
Nonlinear Optical (NLO) Materials (e.g., Second-Harmonic Generation)
This compound derivatives, particularly those with a "push-pull" architecture, are exemplary nonlinear optical (NLO) materials. This design incorporates an electron-donating group (the "push," e.g., dimethylamino) and an electron-accepting group (the "pull," e.g., nitro) at opposite ends of a π-conjugated system (the stilbene bridge). This arrangement facilitates a significant change in dipole moment upon electronic excitation, a key requirement for a large second-order nonlinear optical response.
One of the most studied derivatives is 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS). nih.govnih.govacs.org The intramolecular charge transfer (ICT) from the amino to the nitro group in DANS leads to a high molecular first hyperpolarizability (β), a measure of the second-order NLO activity at the molecular level. This property is crucial for applications such as second-harmonic generation (SHG), where light of a specific frequency is converted to light with double that frequency. mdpi.comnih.gov
Research into push-pull stilbenes has demonstrated that their NLO properties can be tuned by modifying both the donor and acceptor groups. For instance, replacing the nitro group with even stronger carbocation acceptors has been shown to yield promising materials for second-order NLO applications. aip.org The efficiency of these materials is often evaluated in various forms, including as single crystals, in polymer films, or in solution. For example, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) is a well-known ionic stilbazolium salt crystal renowned for its large NLO susceptibility and applications in frequency conversion and terahertz wave generation. mdpi.comrsc.org
Table 1: Nonlinear Optical Properties of Selected this compound Derivatives and Related Compounds
| Compound | Structure | First Hyperpolarizability (β) | Measurement Conditions |
|---|
| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | Donor: -N(CH₃)₂ Acceptor: -NO₂ | High | Varies with solvent polarity nih.gov | | Disperse Red 1 | Azo dye with similar push-pull structure | Reference standard | Used for comparison aip.org | | DAST | Stilbazolium salt | High NLO susceptibility | Single crystal mdpi.com |
This table provides a comparative look at the NLO properties of DANS and related materials.
Aggregation-Induced Emission (AIE) Phenomena
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission diminishes in the solid state or at high concentrations. In contrast, compounds exhibiting aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly luminescent upon aggregation. scinito.ai This property is invaluable for applications requiring solid-state emission. Several derivatives of this compound have been identified as AIE luminogens (AIEgens).
Mechanism of Emission Enhancement in Aggregated States (Restriction of Intramolecular Rotation)
The primary mechanism behind the AIE phenomenon is the Restriction of Intramolecular Motions (RIM) , which encompasses the restriction of intramolecular rotation (RIR) and vibration (RIV). researcher.lifenih.govnih.gov In dilute solutions, molecules like stilbene can undergo various rotational and vibrational motions, particularly the twisting of the C=C double bond and rotation of the phenyl rings. These motions act as non-radiative decay pathways, allowing the excited state energy to dissipate as heat instead of light. ubd.edu.bnchemistryjournal.netresearchgate.net
When the molecules aggregate in the solid state or in poor solvents, their physical movement is sterically hindered. This physical constraint blocks the non-radiative decay channels. acs.orgacs.org With the energy-wasting intramolecular motions suppressed, the excited molecules are forced to release their energy through radiative decay, resulting in strong fluorescence. chemistryjournal.netnih.gov For stilbene derivatives, the restriction of the twisting around the central ethylene (B1197577) bridge is a key factor in activating the AIE effect. ubd.edu.bnacs.org
Design Principles for AIE-Active this compound Derivatives
The design of efficient AIE-active materials based on the this compound scaffold involves strategic molecular engineering to promote the RIM mechanism. Key principles include:
Introduction of Rotatable Groups: Attaching bulky, rotatable groups, such as multiple phenyl rings (as seen in the archetypal AIEgen tetraphenylethene), to the stilbene core can enhance the AIE effect. These rotors are free to move in solution, promoting non-radiative decay, but become locked in aggregates, switching on fluorescence. nih.govresearchgate.net
Steric Hindrance: Creating twisted or non-planar molecular structures prevents close π-π stacking in the aggregated state, which can otherwise lead to fluorescence quenching. "Bridged" stilbenes, where the phenyl rings are linked by alkyl chains, have been designed to control the accessibility of non-radiative decay pathways and induce AIE behavior. nih.govresearchgate.net
Donor-Acceptor Architecture: Incorporating a donor-acceptor (D-A) structure can tune the emission color and properties. Imidazole-stilbene conjugates designed with a D-A framework have been shown to be highly emissive AIEgens. nih.gov
Control of Intermolecular Interactions: The nature of intermolecular interactions, such as hydrogen bonding, in the aggregated state can influence molecular packing and the degree to which intramolecular motions are restricted, thereby affecting AIE performance.
Applications in Solid-State Luminescence
The bright solid-state emission of AIE-active this compound derivatives makes them highly suitable for various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs): A primary challenge in OLED technology is overcoming aggregation-caused quenching in the emissive layer. AIEgens are ideal materials for fabricating highly efficient non-doped and doped OLEDs. mdpi.comnih.gov By using AIE-active fluorene (B118485) derivatives as the emitting layer, researchers have developed efficient blue OLEDs. nih.gov
Security and Anticounterfeiting: The high contrast between the non-emissive solution state and the highly emissive aggregated state can be exploited for security applications. AIE-active imidazole-stilbene derivatives have been used as fluorescent security inks for writing and drawing, providing a novel approach to anticounterfeiting. nih.govfigshare.com
Forensic Science: The same AIEgens can be used as a powder to visualize latent fingerprints on various surfaces. The luminogens adhere to the fingerprint ridges (an aggregated state), revealing detailed patterns under UV light with high contrast and resolution. nih.govfigshare.com
Molecular Switches and Photochromic Materials
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or pH. This compound and its derivatives are excellent candidates for light-driven molecular switches due to their photochromic properties, which arise from photoisomerization.
Photoisomerization as a Switching Mechanism
The fundamental switching mechanism for stilbene-based compounds is the reversible trans-cis (or E-Z) isomerization around the central carbon-carbon double bond upon irradiation with light. nih.govnih.gov The trans and cis isomers possess distinct physical and chemical properties, including different absorption spectra, geometries, and dipole moments.
trans Isomer: Typically, the trans isomer is thermodynamically more stable and has a planar, highly conjugated structure.
cis Isomer: The cis isomer is often less stable and non-planar due to steric hindrance between the phenyl rings.
Irradiation with light of a specific wavelength (usually UV) can excite the molecule, leading to rotation around the C=C bond and conversion from the trans to the cis form. nih.gov The reverse process, from cis back to trans, can be triggered by light of a different wavelength or by heat. rsc.org This reversible transformation allows the properties of a material or system to be controlled externally with high precision.
Researchers have developed "stiff-stilbene" photoswitches where the core structure is rigidified. nih.gov Introducing a push-pull configuration (e.g., with dimethylamino and cyano substituents) to these stiff-stilbenes allows the isomerization to be driven by visible light, which is less damaging than UV light and offers better tissue penetration for biological applications. nih.govdiva-portal.org Furthermore, the photoswitching behavior of these molecules can be "gated" or controlled by an orthogonal stimulus like pH. Protonation of the dimethylamino group can inhibit the photoisomerization process, providing an additional layer of control. nih.gov
Table 2: Photoisomerization Properties of Selected Stilbene Derivatives
| Compound/Class | Switching Stimulus | Key Feature | Application Area |
|---|---|---|---|
| Nitrostilbenes | UV Light / Heat | Involves triplet state intermediates in the isomerization pathway. rsc.orgacs.org | Fundamental photochemistry studies |
| Push-Pull Stiff-Stilbenes | Visible Light / Acid | Visible-light switching; protonation can inhibit isomerization and catalyze thermal back-reaction. nih.gov | Smart materials, dynamic systems |
| General Stilbenes | UV/Visible Light | Reversible trans-cis isomerization forms the basis of the switching function. nih.gov | Molecular motors, photochromic materials |
This table summarizes the switching mechanisms and potential applications for different classes of stilbene-based molecular switches.
Integration into Supramolecular Assemblies
The integration of this compound and its derivatives into supramolecular assemblies is a promising area of research for the development of advanced materials and molecular probes. While extensive research has been conducted on derivatives such as 4-(dimethylamino)-4'-cyanostilbene (DCS) and 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), studies focusing solely on the parent compound, this compound, are less common. However, the principles governing the supramolecular behavior of its derivatives provide a strong basis for understanding the potential of this compound in this context.
Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The incorporation of photoresponsive molecules like this compound into these assemblies can lead to materials with tunable optical properties and functions.
Host-Guest Chemistry:
A primary approach for integrating stilbene derivatives into supramolecular assemblies is through host-guest chemistry. In this paradigm, a host molecule with a cavity encapsulates a guest molecule. Macrocyclic hosts like cyclodextrins and cucurbiturils are often employed for this purpose. The hydrophobic nature of the stilbene backbone makes it an ideal candidate for inclusion within the nonpolar cavities of these hosts in aqueous solutions.
The encapsulation of donor-acceptor stilbenes within a host cavity can significantly alter their photophysical properties. Confinement within the host can restrict the intramolecular rotation of the guest molecule, which is a key pathway for non-radiative decay. This restriction can lead to an enhancement of the fluorescence quantum yield.
For instance, studies on the encapsulation of a derivative, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (a styryl dye with a similar core structure), within cucurbit[n]urils have demonstrated significant fluorescence enhancement. This is attributed to the rigid environment provided by the host, which hinders the twisting motion of the molecule in the excited state.
Self-Assembly:
Another avenue for the integration of this compound into larger structures is through self-assembly. Amphiphilic derivatives of stilbene, where the core structure is functionalized with both hydrophilic and hydrophobic groups, can self-assemble in solution to form various nanostructures such as micelles, vesicles, and nanofibers. The photoresponsive nature of the stilbene unit can be used to control the formation and disassembly of these structures with light.
While specific research on the self-assembly of this compound is limited, the broader class of stilbene-based amphiphiles has been shown to form supramolecular polymers and gels. These materials can exhibit interesting properties, such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state.
Research Findings on Related Compounds:
Detailed studies on this compound derivatives provide valuable insights into the expected behavior of the parent compound within supramolecular assemblies.
Inclusion in Cyclodextrins: The inclusion of donor-acceptor stilbenes in cyclodextrins has been shown to affect their photoisomerization and fluorescence. The hydrophobic cavity of cyclodextrin (B1172386) provides a microenvironment that can stabilize one isomer over the other and can enhance fluorescence by restricting molecular motion.
Complexation with Cucurbiturils: Cucurbiturils, with their rigid cavities and polar portals, are excellent hosts for cationic stilbene derivatives. The strong binding affinity can lead to significant changes in the guest's absorption and emission spectra.
Expected Photophysical Changes for this compound in Supramolecular Assemblies:
Based on the behavior of its derivatives, the integration of this compound into supramolecular assemblies is expected to modulate its photophysical properties in a predictable manner. The following table summarizes these anticipated changes.
| Property | Expected Change upon Integration into a Supramolecular Assembly | Rationale |
| Absorption Maximum (λabs) | Small shift (hypsochromic or bathochromic) | The polarity of the host cavity microenvironment can influence the energy of the ground and excited states. |
| Emission Maximum (λem) | Significant shift (typically bathochromic) | The constrained environment of the host can stabilize the excited state, leading to a red-shift in the fluorescence emission. |
| Fluorescence Quantum Yield (Φf) | Increase | Restriction of intramolecular rotation and other non-radiative decay pathways by the host cavity enhances fluorescence efficiency. |
| Fluorescence Lifetime (τf) | Increase | A decrease in the rate of non-radiative decay processes leads to a longer-lived excited state. |
| Photoisomerization | Potentially suppressed | The steric hindrance within the host cavity can inhibit the trans-cis isomerization process. |
Table 1. Expected Photophysical Changes of this compound in Supramolecular Assemblies. This table is predictive and based on the observed behavior of structurally similar stilbene derivatives in host-guest complexes.
Future Research Directions and Emerging Concepts in 4 Dimethylamino Stilbene Science
Design of Next-Generation Derivatives with Tailored Photophysical Profiles
The inherent tunability of the stilbene (B7821643) scaffold is a significant advantage for designing next-generation materials. By strategically modifying the molecular structure of 4-(Dimethylamino)stilbene (B74358), researchers can precisely control its photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes.
Future design strategies are expected to focus on:
"Push-Pull" Architectures: Creating derivatives with stronger electron-donating and electron-accepting groups to enhance intramolecular charge transfer (ICT) characteristics. This can lead to materials with large Stokes shifts and high sensitivity to their environment, making them suitable for advanced sensors and probes. An example is 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a classic push-pull chromophore. nih.gov
Sterically Restricted Analogues: The development of "stiff-stilbenes," where the rotational freedom of the molecule is constrained, offers a pathway to higher fluorescence quantum yields and greater thermal stability of isomers. nih.gov These rigid structures can suppress non-radiative decay pathways like cis-trans isomerization, which is often a competing process. nih.gov
Functional Group Incorporation: Introducing specific functional groups can impart new functionalities. For instance, incorporating metal-chelating moieties onto the stilbene backbone can create bifunctional molecules for applications in areas like modulating metal-amyloid-β species in neurodegenerative disease research. nih.gov Similarly, adding fluorine substituents has been explored to enhance light-harvesting performance in dye-sensitized solar cells. acs.org
These tailored designs will enable the development of materials for specific applications, ranging from more efficient organic light-emitting diodes (OLEDs) to highly selective biological probes. nih.govnih.gov
| Design Strategy | Targeted Photophysical Profile | Potential Application | Example Compound Class |
| Enhanced Push-Pull Systems | Large Stokes Shift, High Polarity Sensitivity | Environmental Sensors, NLO Materials | DANS (4-(N,N-dimethylamino)-4′-nitrostilbene) analogues |
| Steric Restriction (Stiff-Stilbenes) | High Fluorescence Quantum Yield, Isomer Stability | Molecular Switches, Advanced Fluorophores | Fused-ring stilbene derivatives |
| Specific Functionalization | Bifunctionality (e.g., metal chelation) | Biomedical Imaging, Targeted Therapies | Tacn-substituted stilbenes |
| Halogenation | Enhanced Light Harvesting | Dye-Sensitized Solar Cells (DSSCs) | Fluorinated stilbene derivatives |
Advanced Multiscale Computational Modeling and Simulation
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on advanced, multiscale modeling techniques to provide a comprehensive picture of their properties from the electronic to the macroscopic level. cecam.org
Key areas of development include:
High-Level Quantum Chemical Calculations: Methods like Multi-State n-Electron Valence State Second Order Perturbation Theory (MS-NEVPT2) and Time-Dependent Density Functional Theory (TD-DFT) will be crucial for accurately mapping the complex potential energy surfaces of the excited states. nih.govnih.gov These calculations can reveal the intricate details of photorelaxation pathways, including conical intersections and intersystem crossings, which govern the efficiency of fluorescence and photoisomerization. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To understand how the environment influences the photophysics of these molecules, quantum mechanics/molecular mechanics (QM/MM) and fully polarizable force fields will be employed. These simulations can model the explicit interactions between the stilbene derivative and solvent molecules or a host matrix, providing insights into processes like solvation dynamics and how the environment restricts or facilitates conformational changes. nih.govnih.gov
Bridging Time and Length Scales: Multiscale modeling aims to connect the electronic behavior at the femtosecond timescale to the bulk material properties that evolve over longer periods. cecam.org This involves developing coarse-graining techniques where the detailed atomistic description is simplified to a more manageable representation, allowing for the simulation of larger systems and longer timescales relevant to device performance or biological processes. cecam.org
These computational approaches will not only explain experimental observations but also guide the rational design of new derivatives with desired properties, reducing the need for trial-and-error synthesis.
| Computational Method | Research Focus | Key Insights |
| MS-NEVPT2 / TD-DFT | Excited State Potential Energy Surfaces | Photorelaxation pathways, conical intersections, intersystem crossing networks nih.govnih.gov |
| QM/MM Simulations | Solute-Solvent Interactions | Solvation dynamics, environmental effects on ICT and photoisomerization nih.govnih.gov |
| Coarse-Graining/Multiscale Models | Bridging Molecular and Material Scales | Prediction of bulk properties, device performance simulation cecam.org |
Development of Hybrid Materials and Nanostructures
Integrating this compound derivatives into larger material systems is a promising avenue for creating novel functional materials and nanostructures. By combining the unique optical properties of the stilbene core with the structural and chemical properties of other materials, researchers can develop advanced composites with synergistic functionalities.
Emerging research directions include:
Surface Functionalization: The adsorption of this compound derivatives onto surfaces like amorphous silica (B1680970) glass is an area of active investigation. acs.orgnih.gov Understanding the interactions between the molecule and the surface, such as hydrogen bonding and π-system interactions, is crucial for designing hybrid materials for sensing or as photoswitchable surfaces. acs.orgnih.gov
Polymer and Hydrogel Composites: Covalently linking or physically embedding stilbene derivatives into polymer matrices or hydrogels can lead to "smart" materials. These materials could change their properties, such as color or mechanical strength, in response to light, making them suitable for applications in soft robotics, controlled drug delivery, and rewritable optical data storage.
Nanoparticle and Nanotube Hybrids: The creation of hybrid structures, such as stilbene-derivatized fullerenes or calixarene-functionalized nanotubes, opens up possibilities for new electronic and biomedical applications. mdpi.comnih.gov For example, attaching stilbenes to carbon nanotubes could modulate their electronic properties, while functionalizing nanoparticles with these photoswitches could enable light-triggered therapeutic action.
The development of these hybrid systems requires a deep understanding of the interface between the organic chromophore and the inorganic or polymeric host to ensure efficient function and stability.
Integration with Machine Learning for Property Prediction and Design
The intersection of materials science and artificial intelligence is creating a paradigm shift in how new molecules are designed. Machine learning (ML) and other AI techniques are being increasingly applied to accelerate the discovery and optimization of compounds like this compound. nih.govnih.gov
Future applications in this domain will likely involve:
Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on existing datasets of stilbene derivatives and their measured photophysical properties. slideshare.net These models can then predict the properties of new, unsynthesized molecules based solely on their chemical structure, significantly speeding up the screening process. nih.govschrodinger.com
Generative Models for De Novo Design: Advanced AI techniques, such as deep reinforcement learning, can go beyond prediction and generate entirely new molecular structures that are optimized for a specific set of target properties. slideshare.net By learning the underlying rules of chemical structure and photophysics, these models can propose novel this compound derivatives with enhanced performance for specific applications. slideshare.net
High-Throughput Virtual Screening: AI can be used to rapidly screen vast virtual libraries of potential stilbene derivatives, identifying the most promising candidates for further computational and experimental investigation. nih.gov This approach can drastically reduce the time and resources required to identify lead compounds. nih.gov
Fundamental Understanding of Excited State Processes in Complex Environments
Despite decades of research, a complete understanding of the ultrafast excited-state dynamics of this compound in complex, real-world environments remains a significant challenge. Future research will focus on elucidating the intricate interplay between the molecule and its surroundings, which dictates its ultimate photophysical fate.
Key research questions to be addressed include:
Disentangling Competing Relaxation Pathways: Upon photoexcitation, molecules like this compound can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state, and photoisomerization. nih.govresearchgate.net The branching ratios between these pathways are highly sensitive to the environment. nih.govrsc.org Advanced spectroscopic techniques, such as ultrafast transient absorption and time-resolved fluorescence, will be essential to unravel these complex dynamics. researchgate.netrsc.org
The Role of Intramolecular Charge Transfer (ICT): The formation of ICT and twisted intramolecular charge-transfer (TICT) states is a hallmark of push-pull stilbenes. rsc.orgresearchgate.net The dynamics of these charge transfer processes, and how they are coupled to molecular motions and the surrounding solvent polarity, are critical to understanding the compound's solvatochromism and fluorescence properties. rsc.orgnih.gov
Coherent Vibrational Dynamics: Recent studies have observed coherent vibrational motions, or wave packets, that can influence the initial steps of the excited-state relaxation. researchgate.net Understanding how these coherent motions are initiated and how they evolve in different environments will provide a more complete picture of the molecule's photochemistry.
A deeper fundamental understanding of these processes is not only of academic interest but is also crucial for the rational design of next-generation materials where precise control over excited-state behavior is paramount.
Q & A
Q. What controls are essential for reproducibility in synthetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
